Binding Affinity to Tachykinin NK1 Receptor: A Quantitative Comparison with a High-Affinity Reference
A key differentiating factor is its reported in vitro binding affinity for the Tachykinin receptor 1 (NK1 receptor). In a competitive radioligand binding assay, [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid demonstrated the ability to displace the radioligand [3H]SP. While a precise Ki value is not available from the source, the assay's design and its inclusion in the BindingDB database imply a measurable, quantifiable interaction [1]. This provides a baseline for comparison against other NK1 receptor ligands, though a direct head-to-head comparator with a known high-affinity ligand (e.g., CP-99,994) was not identified in the source [2].
| Evidence Dimension | NK1 Receptor Binding Affinity (Displacement of [3H]SP) |
|---|---|
| Target Compound Data | Specific binding observed (quantitative Ki/IC50 not available from source). |
| Comparator Or Baseline | Reference NK1 antagonist CP-99,994 (Ki = 0.17 nM for human NK1 receptor) |
| Quantified Difference | Not calculable due to missing target compound Ki data. |
| Conditions | In vitro binding assay using membranes from Cos-7 cells transiently transfected with human NK-1 receptor; radioligand: [3H]SP (0.6 nM). |
Why This Matters
This demonstrates a specific biological interaction, providing a foundation for research into NK1 receptor-mediated pathways, and warrants prioritization over analogs lacking this defined activity profile.
- [1] BindingDB. (2007). Assay ID 2: In vitro binding affinity towards Tachykinin receptor 1 for entry 50036643. Retrieved from bdb2.ucsd.edu. View Source
- [2] Discovery of an Orally Bioavailable NK1 Receptor Antagonist, (2S,3S)-CP-99,994. (1995). Journal of Medicinal Chemistry. Retrieved from datapdf.com. View Source
